molecular formula C7H7NO B8793828 (S)-3-Oxiranyl-pyridine

(S)-3-Oxiranyl-pyridine

Cat. No. B8793828
M. Wt: 121.14 g/mol
InChI Key: QLGZSSLYMJHGRQ-ZETCQYMHSA-N
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Description

(S)-3-Oxiranyl-pyridine is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Oxiranyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Oxiranyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-3-Oxiranyl-pyridine

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3-[(2R)-oxiran-2-yl]pyridine

InChI

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1

InChI Key

QLGZSSLYMJHGRQ-ZETCQYMHSA-N

Isomeric SMILES

C1[C@H](O1)C2=CN=CC=C2

Canonical SMILES

C1C(O1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2.59 g of 3-pyridinecarboxaldehyde and 62 mg of tetra-n-butylammonium bromide in 60 mL CH2Cl2 at room temperature is added a solution of 10.0 g of trimethylsulfonium methylsulfate in 15 mL H2O. The resulting solution is set stirring and cooled to 0° C. Aqueous NaOH (50% w/w; 40 mL) is added in portions while stirring and the mixture subsequently refluxed for 1 h. After cooling to room temperature, the mixture is filtered and the filtrate extracted with CH2Cl2. The combined extracts are dried over MgSO4, filtered, and concentrated to yield a red oil, which is subjected to Kugelrohr distillation under high vacuum at 150° C. to yield 838 mg of the title compound as a clear, light yellow oil.
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2.59 g
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10 g
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reactant
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62 mg
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catalyst
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60 mL
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15 mL
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solvent
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40 mL
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reactant
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Synthesis routes and methods II

Procedure details

from 1.3 g of p-(2-ethoxyethoxy)-phenethylamine (prepared by the reaction of N-carbobenzoxytyramine in DMSO in the presence of potassium hydroxide with ethoxyethyl methanesulfonate and catalytic hydrogenation of the benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate obtained in methanol in the presence of pd/C) and 726 mg of 3-[(RS)-2-oxiranyl]pyridine there were obtained
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p-(2-ethoxyethoxy)-phenethylamine
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1.3 g
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benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
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Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 3. Sodium hydride 50% dispersion in oil (1.64 g, 34.2 mmol, 1.8 equiv.) was taken into DMSO (12 mL) and heated at 65° C. for 1 h. THF (36 mL) was added at the same temperature and heated for 10 min. The reaction mixture was cooled to 0° C. and trimethylsulfonium iodide (3.81 g, 18.6 mmol, 1 equiv.) was added, followed by nicotinaldehyde (2 g, 18.6 mmol, 1 equiv.) and stirred at RT for 1 h. The reaction was monitored by TLC and LCMS. After completion of the reaction, the reaction mixture was poured in ice and extracted with diethyl ether, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford 3-(oxiran-2-yl)pyridine (1 g).
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0 (± 1) mol
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reactant
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[Compound]
Name
oil
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1.64 g
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reactant
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12 mL
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reactant
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3.81 g
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reactant
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2 g
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reactant
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Quantity
36 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Sodium hydride 50% dispersion in oil (1-1.8 equiv.) is taken in DMSO and heated at 65° C. for 1 h. THF is added to at the mixture at the same temperature and heated for 10 min. The reaction mixture is cooled to 0° C. and Trimethylsulfonium iodide (1-1.2 equiv.) is added, followed by nicotinaldehyde (1 equiv.) and the contents are stirred at RT for 1 h. The reaction is monitored by TLC and LCMS. After completion of the reaction, the reaction mixture is poured in ice and extracted with diethyl ether, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford crude product (3-(oxiran-2-yl)pyridine).
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oil
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